molecular formula C12H9ClO2 B1211503 2-Chloro-(1,1'-biphenyl)-4,4'-diol CAS No. 56858-70-9

2-Chloro-(1,1'-biphenyl)-4,4'-diol

Cat. No. B1211503
CAS RN: 56858-70-9
M. Wt: 220.65 g/mol
InChI Key: SDDOUBZCBHJDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.

Scientific Research Applications

Crystal Structure Analysis

  • A study explored the crystal structure of 4-chloro-2'-biphenylol, which is closely related to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. It revealed loosely packed crystals containing OH.O bonded tetramers. The study highlighted the inefficient crystal packing and the absence of pseudosymmetry, which reflects the difficulty of finding a dense molecular arrangement that also allows for hydrogen-bond formation (Lehmler et al., 2002).

Synthetic Organic Chemistry

  • Another research focused on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. This process utilized 4,4′-di(tert-butyl)biphenyl as a catalyst and is relevant for the production of structural units present in many biologically active compounds (Alonso et al., 2002).

Environmental Toxicology

  • A 2008 study discussed how chlorination increases the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones. This finding is significant in understanding the environmental impact and behavior of such compounds (Song et al., 2008).

Chemical Reactions

  • Research in 2023 demonstrated the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes. This reaction showed a broad substrate scope and potential applications in pharmaceuticals (Kinoshita et al., 2023).

Chemical Analysis Techniques

  • A study on the development of SPE/HPLC-DAD for determining residues of selected disinfectant agents in surface water included Biphenyl-2-ol, which is structurally similar to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. This research is critical for environmental monitoring and safety assessments (Baranowska & Wojciechowska, 2012).

properties

CAS RN

56858-70-9

Product Name

2-Chloro-(1,1'-biphenyl)-4,4'-diol

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-4-(4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H

InChI Key

SDDOUBZCBHJDLO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O

Other CAS RN

56858-70-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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